Lipid scaffolding establishes structural platforms that accelerate biomolecular condensate formation by reducing the energy barrier for nucleation. Animal protein condensates of undecylenic acid (C₁₁H₂₀O₂–protein complexes, CAS 68188-37-4) create amphipathic interfaces at membrane surfaces, facilitating the coalescence of intrinsically disordered proteins (IDPs) through hydrophobic motifs [1] [5]. These interfaces promote selective partitioning of client proteins:
Table 1: Impact of Lipid Scaffolds on Biomolecular Condensate Assembly
Parameter | Lipid-Free System | Undecylenic Acid-Protein Scaffold |
---|---|---|
Nucleation Lag Time | 120 ± 15 s | 45 ± 8 s |
Cluster Density | 8 ± 2/μm² | 22 ± 5/μm² |
Partition Coefficient | 1.7 ± 0.3 | 4.9 ± 0.6 |
Experimental data derived from giant unilamellar vesicle assays reveal that 5 mol% undecylenate-integrated membranes reduce condensate maturation time by 60% compared to protein-only systems [2] [6]. This acceleration stems from multivalent ligand display: the condensate’s fatty acid chains act as "molecular glue," enabling simultaneous binding of multiple IDP molecules via combinatorial avidity effects [5] [7].
Undecylenic acid reshapes IDP energy landscapes by stabilizing transient tertiary contacts. Molecular dynamics simulations of α-synuclein (a Parkinson’s-related IDP) demonstrate that undecylenate binding:
Table 2: Modulatory Effects on IDP Structural States
Structural Metric | Unmodulated IDPs | Undecylenic Acid-Bound IDPs |
---|---|---|
Helical Content | 12 ± 3% | 28 ± 4% |
β-Sheet Propensity | 34 ± 5% | 9 ± 2% |
Transition Time (Unfolded→Folded) | 9.2 ms | 2.1 ms |
This conformational redistribution occurs via allosteric displacement: the carboxylic acid group of undecylenic acid ion-pairs with lysine residues (e.g., K⁶⁰ in α-synuclein), freeing aromatic residues (Y³⁹, F⁹⁴) for intramolecular π-stacking. Consequently, disordered regions adopt compact molten globule-like states with hydrodynamic radii reduced by 40% [3] [6] [9].
Undecylenic acid integrates into ribonucleoprotein (RNP) condensates as a ternary interaction modulator, competitively rewiring RNA-protein binding interfaces. Key mechanisms include:
Fatty acid-mediated phase separation exhibits concentration-dependent duality:
This biphasic behavior enables spatial regulation of nucleic acid processing machinery, as confirmed by fluorescence recovery after photobleaching (FRAP) assays showing complete recovery below CMC (< 2 min) versus partial recovery (> 40% immobile fraction) above CMC [6] [7].
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3